

# Spectroscopic Validation of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Comparative Guide

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Compound of Interest	
Compound Name:	2-(4-bromophenyl)-N,N-dimethylacetamide
Cat. No.:	B1335376

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This guide provides a comparative analysis of the spectroscopic data for **2-(4-bromophenyl)-N,N-dimethylacetamide** against key structural analogues. By examining the spectral characteristics of N-(4-bromophenyl)acetamide and N,N-dimethylacetamide, we can confidently predict and validate the structure of the target compound. This document is intended to serve as a valuable resource for researchers in confirming the synthesis and purity of **2-(4-bromophenyl)-N,N-dimethylacetamide**.

## Predicted Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **2-(4-bromophenyl)-N,N-dimethylacetamide** and its structural analogues. These values are crucial for confirming the identity and purity of the synthesized compound.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	Aromatic Protons (AA'BB' system)	Methylene Protons (-CH <sub>2</sub> -)	N-Methyl Protons (-N(CH <sub>3</sub> ) <sub>2</sub> )	Acetyl Protons (-COCH <sub>3</sub> )	NH Proton
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	-7.45 (d, 2H), -7.15 (d, 2H)	-3.60 (s, 2H)	-2.95 (s, 6H)	-	-
N-(4-bromophenyl) acetamide <sup>[1]</sup>	7.42 (m, 4H)	-	-	2.18 (s, 3H)	7.35 (br, 1H)
N,N-dimethylacetamide <sup>[2][3]</sup>	-	-	-2.9 (s), -2.8 (s)	2.17 (s, 3H)	-

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) in CDCl<sub>3</sub>

Compo und	Carbon yl Carbon (C=O)	Carbon Aromati c C-Br	Carbon c C-H	Carbon c C-C	Methyle ne Carbon (-CH <sub>2</sub> -)	N- Methyl Carbon s (- N(CH <sub>3</sub> ) <sub>2</sub> )	Acetyl Carbon (- COCH <sub>3</sub> )
2-(4-bromophenoxy)-N,N-dimethylacetamide (Predicted)							
		~170	~121	~132, ~135	~42	~37, ~35	-
				~130			
N-(4-bromophenoxy)acetamide[1]	168.36	116.86	131.95, 121.36	136.91	-	-	24.63
N,N-dimethylacetamide [4]	~170	-	-	-	-	~37, ~35	-21

Table 3: Mass Spectrometry (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments
2-(4-bromophenoxy)-N,N-dimethylacetamide (Predicted)	241/243 (due to Br isotopes)	171/173 [M-N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> , 86 [CH <sub>2</sub> CON(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> , 72 [CON(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
N-(4-bromophenoxy)acetamide[5]	213/215	171/173 [M-COCH <sub>2</sub> ] <sup>+</sup> , 132 [M-Br-COCH <sub>3</sub> ] <sup>+</sup> , 43 [COCH <sub>3</sub> ] <sup>+</sup>
N,N-dimethylacetamide[6]	87	72 [M-CH <sub>3</sub> ] <sup>+</sup> , 44 [CONCH <sub>2</sub> ] <sup>+</sup>

Table 4: Infrared (IR) Spectroscopy (cm<sup>-1</sup>)

Compound	C=O Stretch (Amide I)	N-H Bend (Amide II)	C-N Stretch	Aromatic C=C Stretch	C-Br Stretch
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	~1650	-	~1260	~1600, ~1490	~600-500
N-(4-bromophenyl)acetamide <sup>[7]</sup> <sup>[8]</sup>	~1665	~1540	~1320	~1590, ~1485	~520
N,N-dimethylacetamide <sup>[9]</sup>	~1647	-	~1265	-	-

## Comparative Analysis

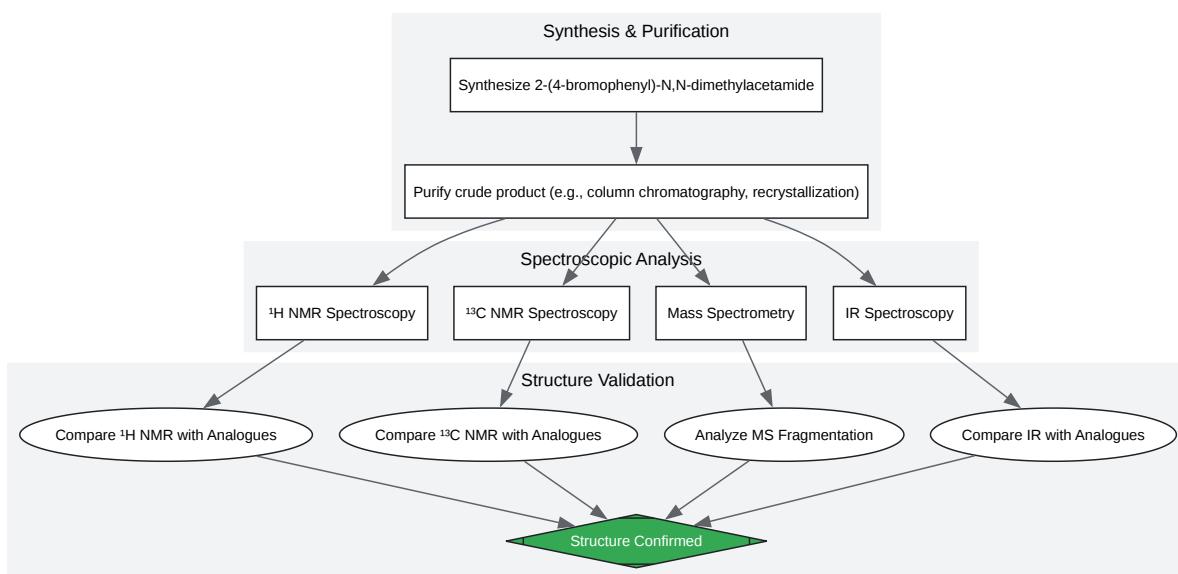
The structure of **2-(4-bromophenyl)-N,N-dimethylacetamide** can be validated by comparing its spectroscopic data with that of its constituent fragments and analogues.

- <sup>1</sup>H NMR: The presence of a singlet around 3.60 ppm corresponding to the methylene protons and a singlet around 2.95 ppm for the two N-methyl groups will be characteristic. The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring, distinguishing it from the more complex multiplet of N-(4-bromophenyl)acetamide.
- <sup>13</sup>C NMR: The key signals for validation will be the methylene carbon at approximately 42 ppm and the two N-methyl carbons around 35-37 ppm. The carbonyl signal should be in the typical amide region (~170 ppm).
- Mass Spectrometry: The presence of two molecular ion peaks with a 1:1 ratio at m/z 241 and 243, characteristic of the bromine isotopes, is a strong indicator of the compound's identity. Fragmentation patterns will help confirm the different parts of the molecule.

- IR Spectroscopy: A strong absorption band around  $1650\text{ cm}^{-1}$  will indicate the presence of the tertiary amide carbonyl group. The absence of the N-H bending peak (around  $1540\text{ cm}^{-1}$ ) seen in N-(4-bromophenyl)acetamide is a critical piece of evidence for the N,N-disubstituted structure.

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **2-(4-bromophenyl)-N,N-dimethylacetamide**.



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